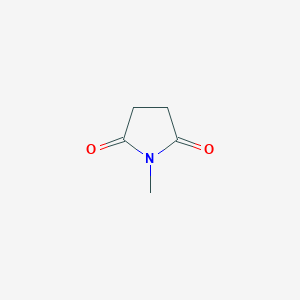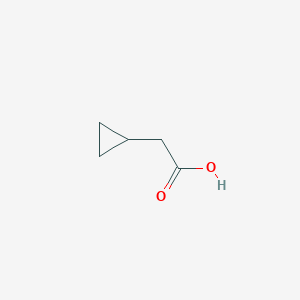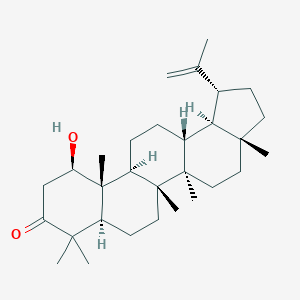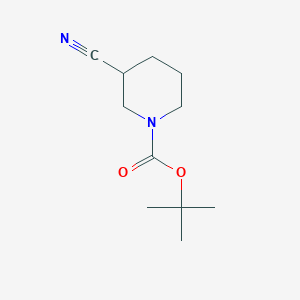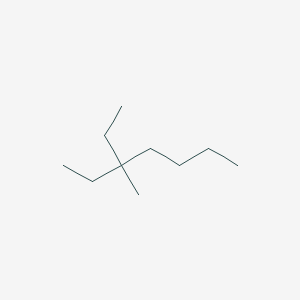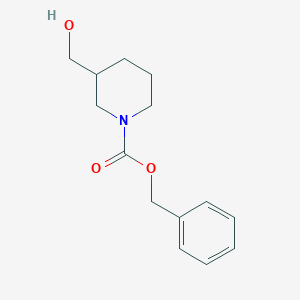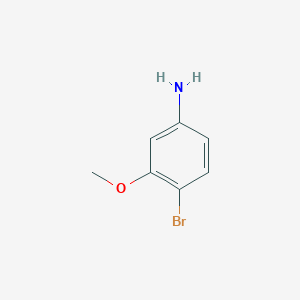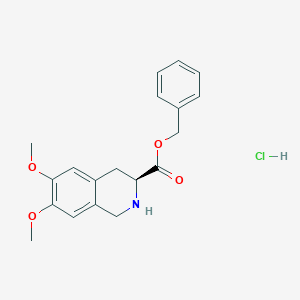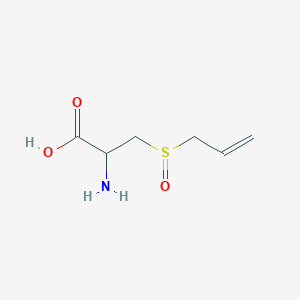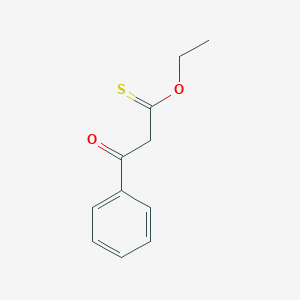
O-ethyl 3-oxo-3-phenylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl 3-oxo-3-phenylpropanethioate is an organic compound with a molecular structure that includes a phenyl group, a thiol group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl 3-oxo-3-phenylpropanethioate can be achieved through several methods. One common approach involves the reaction of 3-oxo-3-phenylpropionic acid with ethanethiol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
O-ethyl 3-oxo-3-phenylpropanethioate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
O-ethyl 3-oxo-3-phenylpropanethioate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving thiol groups.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of O-ethyl 3-oxo-3-phenylpropanethioate involves its reactivity with nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The thiol group can participate in redox reactions, making it a versatile compound in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-phenylpropionic acid ethyl ester
- 3-Oxo-3-phenylpropionic acid methyl ester
- 3-Oxo-3-phenylthiopropionic acid methyl ester
Uniqueness
O-ethyl 3-oxo-3-phenylpropanethioate is unique due to the presence of both a thiol and an ester group, which imparts distinct reactivity compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in synthesis and industrial processes.
Properties
CAS No. |
16516-19-1 |
|---|---|
Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
O-ethyl 3-oxo-3-phenylpropanethioate |
InChI |
InChI=1S/C11H12O2S/c1-2-13-11(14)8-10(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
GTPRFMULQGUWHD-UHFFFAOYSA-N |
SMILES |
CCOC(=S)CC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=S)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


